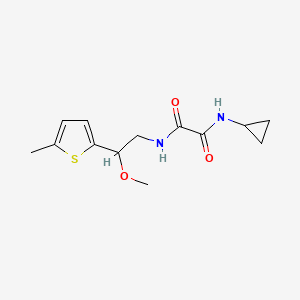

N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-8-3-6-11(19-8)10(18-2)7-14-12(16)13(17)15-9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFBZMFLODMQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as cyclopropylamine, under controlled conditions.

Introduction of the methoxy group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.

Attachment of the thiophene ring: The thiophene ring can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiophene-containing compounds.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring suggests potential interactions with aromatic amino acids in proteins, while the oxalamide group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and key properties of analogous oxalamides:

Thermodynamic and Solubility Properties

Thermodynamic Parameters :

- The target compound’s ΔH° and ΔS° values are hypothesized to align with oxalamides lacking intramolecular hydrogen bonds (HBs), similar to ethyl N-phenyloxalamate (ΔH° = +15–20 kJ/mol, ΔS° = +50–60 J/mol·K) .

- In contrast, N1,N2-bis(2-nitrophenyl)oxalamide exhibits stronger three-centered HBs, leading to lower solubility .

Miscibility in Polymers :

- Oxalamides with linear alkyl/aryl groups (e.g., Compound 57) show good miscibility in polyhydroxybutyrate (PHB), enhancing crystallization rates . The target compound’s thiophene group may reduce polymer compatibility compared to aliphatic derivatives but improve electronic properties for optoelectronic applications.

Biological Activity

N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H19N3O2

- Molecular Weight : 299.34 g/mol

- CAS Number : 2229476-28-0

The compound features a cyclopropyl group and an oxalamide moiety, which are crucial for its biological interactions.

The mechanism of action of this compound involves its interaction with various biological targets. The indole moiety present in related compounds is known to bind to multiple receptors, potentially modulating their activity. This can lead to various biological effects, such as enzyme inhibition or alteration of cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, possibly through the modulation of signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

- Neuropharmacological Effects : There is emerging evidence that cyclopropyl-containing compounds may affect neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in treating mood disorders .

Case Studies and Experimental Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions:

Intermediate preparation : React 5-methylthiophen-2-yl derivatives with methoxyethylamine to form the ethylamine intermediate.

Oxalamide linkage : Use oxalyl chloride to couple the cyclopropylamine and thiophene-ethylamine intermediates under inert conditions (e.g., dry THF, 0–5°C) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.

- Characterization : Confirm intermediates and final product via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Q. How is the molecular structure of this compound validated, and what techniques are critical for its characterization?

- Key Techniques :

- X-ray crystallography : Resolve 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .

- Spectroscopy : NMR (assign methoxy, cyclopropyl, and thiophene protons), IR (amide C=O stretching at ~1650–1700 cm), and UV-Vis (thiophene π→π* transitions) .

- Thermal Analysis : DSC/TGA to assess melting point and thermal stability .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s bioactivity and binding mechanisms?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The cyclopropyl group’s rigidity enhances binding affinity, while the methoxy group participates in hydrogen bonding .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to study conformational stability in biological membranes .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .

Q. How do structural modifications (e.g., substituent variations) influence its biological activity?

- Case Studies :

- Thiophene vs. Furan Replacement : Thiophene’s sulfur atom improves π-stacking in enzyme active sites compared to furan, as shown in IC assays against COX-2 .

- Methoxy Position : Para-methoxy on phenyl enhances metabolic stability (CYP450 resistance) versus ortho-substitution, per microsomal stability assays .

- Experimental Design : Synthesize analogs, test in vitro (e.g., enzyme inhibition, cell viability), and correlate with computed electrostatic potential maps .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

- Troubleshooting :

- Low Yields : Optimize stoichiometry (e.g., 1.2 eq oxalyl chloride) and reaction time (monitor via TLC). Use Dean-Stark traps for azeotropic water removal in amidation .

- Impurities : Implement orthogonal purification (e.g., preparative HPLC after column chromatography) .

- Validation : Cross-check -NMR integration ratios and HRMS isotopic patterns to confirm purity ≥95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.